METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a multi-step process involving the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation reactions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenes, under acidic or basic conditions.
Coupling of the quinoline and thiophene moieties: The final step involves the coupling of the quinoline and thiophene moieties through a series of condensation and cyclization reactions, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Cyclization reactions can be used to form new ring structures or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various acids and bases to facilitate substitution and cyclization reactions. Reaction conditions such as temperature, solvent, and reaction time can be optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield amino-substituted derivatives.
Scientific Research Applications
Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s diverse functional groups make it a valuable scaffold for the development of new pharmaceuticals with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound’s unique structure and reactivity make it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, as well as in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives:
Quinoline Derivatives: Compounds containing the quinoline ring, such as quinoline-2-carboxylates and quinoline-3-carboxylates, which are widely used in the development of pharmaceuticals and other organic molecules.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as nitrophenylamines and nitrophenylcarboxylates, which are important intermediates in the synthesis of various organic molecules.
The uniqueness of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C27H26N4O5S |
---|---|
Molecular Weight |
518.6g/mol |
IUPAC Name |
methyl 2-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N4O5S/c1-36-27(33)23-17-6-3-2-4-9-21(17)37-26(23)30-19-7-5-8-20(32)24(19)22(18(14-28)25(30)29)15-10-12-16(13-11-15)31(34)35/h10-13,22H,2-9,29H2,1H3 |
InChI Key |
PYCPEORLUHYKRF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.